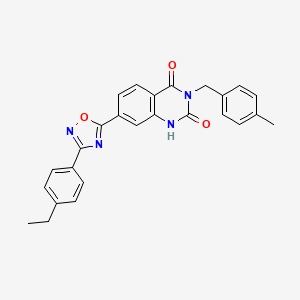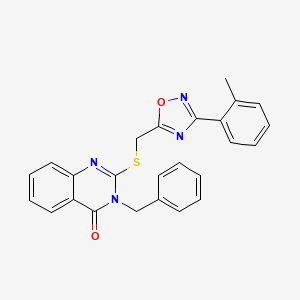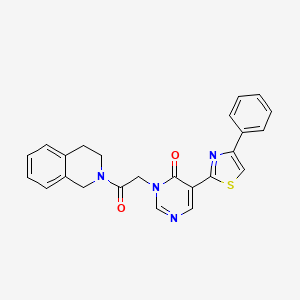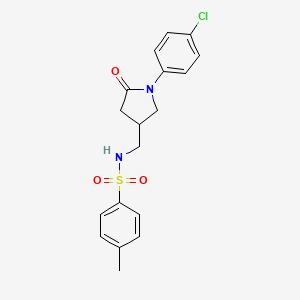![molecular formula C20H25N5O B2575248 5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900278-62-8](/img/structure/B2575248.png)
5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis
A comprehensive approach to synthesizing novel heterocyclic compounds, including those based on pyrazolo[1,5-a]pyrimidine frameworks, has been developed. These compounds, obtained through intramolecular cyclization processes, showcase a wide array of chemical structures with potential applications in various fields of chemistry and biology. This synthesis pathway offers a versatile method for producing a diverse set of compounds, highlighting the chemical richness and applicability of the pyrazolo[1,5-a]pyrimidine structure in heterocyclic synthesis (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antimicrobial and Antifungal Applications
New antimicrobial additives based on pyrimidine derivatives, including those structurally related to pyrazolo[1,5-a]pyrimidines, have been developed for incorporation into surface coatings and printing ink pastes. These compounds exhibit significant antimicrobial effects against a variety of microbial strains, suggesting their utility in enhancing the microbial resistance of surfaces without adversely affecting physical and mechanical properties (H. A. El‐Wahab et al., 2015).
Antagonistic Activity
Studies on pyrazolo[1,5-a]pyrimidines have shown their potential as serotonin 5-HT6 receptor antagonists. The structure-activity relationship analysis indicates the significance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for achieving high antagonist activity. These findings support the utility of such compounds in developing new therapeutic agents, particularly for disorders associated with the serotonin system (A. Ivachtchenko et al., 2013).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclic compounds has been explored for their potential applications in pest control and antibacterial treatments. These compounds have shown promising results in terms of insecticidal activity against certain pests and antibacterial efficacy against selected microorganisms. This underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in addressing agricultural and healthcare challenges (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Corrosion Inhibition
Heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine structures, have been investigated for their corrosion inhibition properties on metal surfaces. These studies reveal that such compounds can effectively inhibit corrosion in acidic environments, making them valuable for protecting industrial materials and equipment. The underlying mechanisms involve adsorption and protective layer formation, highlighting the application of pyrazolo[1,5-a]pyrimidine derivatives in materials science and engineering (R. A. Abdel Hameed et al., 2020).
特性
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-3-5-17(6-4-15)18-14-22-25-19(13-16(2)23-20(18)25)21-7-8-24-9-11-26-12-10-24/h3-6,13-14,21H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXRFTWSQJSQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)
![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)
![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)

![N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2575180.png)

![N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2575184.png)

